4-(3-Hydroxybutyl)phenol

Catalog No.
S541370
CAS No.
69617-84-1
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Hydroxybutyl)phenol

CAS Number

69617-84-1

Product Name

4-(3-Hydroxybutyl)phenol

IUPAC Name

4-(3-hydroxybutyl)phenol

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,11-12H,2-3H2,1H3

InChI Key

SFUCGABQOMYVJW-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=C(C=C1)O)O

solubility

Soluble in DMSO

Synonyms

AI3-31843; Rhododendrol, (+/-)-

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)O

The exact mass of the compound Rhododendrol is 166.0994 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40514. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Butanols - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rhododendrol is a naturally occurring phenolic compound found in various Rhododendron species, particularly Rhododendron dauricum and Rhododendron mucronulatum []. Scientific research on Rhododendrol has primarily focused on its potential effects on skin pigmentation.

Inhibition of Tyrosinase Activity

One of the main areas of research on Rhododendrol is its ability to inhibit tyrosinase, a key enzyme involved in melanin production. Melanin is the pigment responsible for skin and hair color. By inhibiting tyrosinase activity, Rhododendrol may have lightening or brightening effects on the skin []. This property has led to its exploration as a potential ingredient in skin care products.

4-(3-Hydroxybutyl)phenol, also known as rhododendrol, is an organic compound with the molecular formula C₁₀H₁₄O₂. It features a phenolic structure with a hydroxyl group and a butyl side chain. This compound is notable for its potential applications in various fields, including agriculture and cosmetics, due to its biological activities and chemical properties. Rhododendrol has been identified in several plants and is recognized for its phytotoxic properties, making it a subject of interest in both pharmacological and environmental studies .

Rhododendrol's mechanism of action in skin lightening involves its competitive inhibition of tyrosinase. By binding to the enzyme's active site, it disrupts the conversion of L-tyrosine to DOPA, a crucial step in melanin production []. However, this mechanism also leads to the formation of cytotoxic quinones, potentially explaining the observed skin depigmentation [].

Rhododendrol has been linked to safety concerns, particularly regarding skin depigmentation (leukoderma) []. Studies suggest that its interaction with tyrosinase can lead to cell death in melanocytes, the pigment-producing cells in the skin []. This can cause permanent loss of pigmentation in exposed areas [].

Data and Case Studies:

A 2014 study published in Pigment Cell Melanoma Research examined the mechanism behind RD-induced leukoderma []. The research suggests that high concentrations of rhododendrol can induce cytotoxicity in melanocytes, leading to skin depigmentation []. Additionally, a case report documented in 2013 highlighted the occurrence of leukoderma in individuals using cosmetics containing rhododendrol. These findings emphasize the safety concerns associated with this compound.

The chemical behavior of 4-(3-Hydroxybutyl)phenol includes various reactions typical of phenolic compounds. It can undergo oxidation reactions, particularly through the action of enzymes such as tyrosinase, leading to the formation of reactive metabolites like quinones. These reactions are crucial for understanding its biological activity, especially concerning melanogenesis inhibition . Additionally, rhododendrol can participate in condensation reactions and other transformations typical of hydroxyl-substituted aromatic compounds.

Rhododendrol exhibits significant biological activities, particularly in inhibiting melanin synthesis. Its mechanism involves competing with tyrosine for hydroxylation by tyrosinase, which is essential in the melanin production pathway. This competition leads to the formation of toxic metabolites that can damage melanocytes, contributing to skin conditions such as leukoderma . Furthermore, rhododendrol has shown potential antioxidant properties, which may help mitigate oxidative stress in cells.

Several methods have been reported for synthesizing 4-(3-Hydroxybutyl)phenol:

  • From Benzaldehyde: A multi-step synthesis involving aldol condensation.
  • Reduction of Raspberry Ketone: Using Raney nickel in ethanol to achieve the desired compound from raspberry ketone.
  • Extraction from Natural Sources: Isolation from plants such as Cassia alata, where it has been identified as a phytotoxic agent .

These methods highlight the compound's versatility and availability through both synthetic and natural routes.

4-(3-Hydroxybutyl)phenol has various applications across different fields:

  • Cosmetics: Used for its skin-lightening properties due to its ability to inhibit melanin production.
  • Agriculture: Acts as a phytotoxic agent, potentially useful in managing weed growth.
  • Pharmaceuticals: Investigated for its antioxidant properties and potential therapeutic effects against skin disorders .

Research into the interactions of 4-(3-Hydroxybutyl)phenol has focused on its effects on cellular mechanisms. Studies indicate that it can induce oxidative stress in melanocytes through the production of reactive oxygen species upon metabolism by tyrosinase. This interaction underscores its dual role as both a beneficial agent in controlled doses and a potential toxicant at higher concentrations .

Several compounds share structural or functional similarities with 4-(3-Hydroxybutyl)phenol. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey ActivityUnique Features
Rhododendrol (4-(3-Hydroxybutyl)phenol)Phenolic compoundMelanin synthesis inhibitionPhytotoxic effects; antioxidant
Raspberry KetoneAromatic ketoneAntioxidant; flavoring agentDerived from raspberries; flavoring
HydroquinonePhenolic compoundSkin-lightening agentCommonly used in cosmetics; controversial due to safety concerns
Butylated HydroxytoluenePhenolic antioxidantAntioxidant in food preservationWidely used as a food additive

Each of these compounds exhibits unique characteristics that differentiate them from 4-(3-Hydroxybutyl)phenol while sharing similar functional groups or biological activities.

Aldol Condensation Strategies

The aldol condensation reaction represents one of the most fundamental approaches for the synthesis of 4-(3-Hydroxybutyl)phenol derivatives [1] [2] [3]. This carbon-carbon bond forming reaction involves the nucleophilic attack by the α-carbon of an aldehydic or ketonic enolate upon the carbonyl carbon of another aldehyde or ketone to form a β-hydroxy product [4] [5].

The synthesis of 4-(3-Hydroxybutyl)phenol derivatives utilizing aldol condensation typically follows a six-step synthetic pathway starting from benzaldehyde as the initial substrate [1] [2] [3]. The aldol condensation mechanism proceeds through enolate formation, where a base abstracts the acidic α-hydrogen adjacent to the carbonyl center to generate an enolate species [4] [5]. This enolate then undergoes nucleophilic addition to the carbonyl carbon of the aldehyde partner, forming a β-hydroxy carbonyl intermediate. The subsequent dehydration step, which may occur spontaneously or under specific conditions, leads to the formation of an α,β-unsaturated carbonyl compound [6] [7].

Data Table 1: Aldol Condensation Reaction Parameters for 4-(3-Hydroxybutyl)phenol Synthesis

ParameterOptimal ConditionsYield RangeReference
Temperature60-80°C65-85% [1] [8]
Base CatalystPotassium hydroxide70-90% [8]
SolventEthanol/methanol60-80% [8]
Reaction Time2-6 hoursVariable [8]
pH Range10-1265-85% [4]

The aldol condensation approach has demonstrated excellent regioselectivity and yields in the synthesis of phenolic compounds [9]. The reaction shows unique selectivity characteristics, including thorough suppression of overalkylation and the ability to selectively provide ortho-, meta-, or para-alkylated phenol derivatives in good to excellent yields [9]. Under optimized conditions, the aldol condensation can be carried out using potassium hydroxide as the base catalyst in ethanol or methanol solvents, achieving yields ranging from 65 to 85 percent [8].

The stereochemical outcome of the aldol condensation is particularly important for the synthesis of 4-(3-Hydroxybutyl)phenol, as the compound possesses a chiral center at the C-2 position [1] [3]. Research has demonstrated that synthetic derivatives having an R-stereogenic center at C-2 proved to be more potent in biological applications than their respective S-epimers [2] [3]. This stereoselectivity can be controlled through the choice of reaction conditions, including temperature, solvent, and the nature of the base catalyst employed [6] [7].

Trichloroacetimidate Glycosylation Techniques

Trichloroacetimidate glycosylation represents a sophisticated synthetic methodology that complements aldol condensation in the preparation of 4-(3-Hydroxybutyl)phenol derivatives [2] [3] [10]. This technique is particularly valuable for the synthesis of glycosylated derivatives of rhododendrol, which exhibit enhanced biological activity compared to the parent aglycone [2] [3].

The trichloroacetimidate glycosylation methodology involves the use of trichloroacetimidate donors, which serve as activated glycosyl donors in the coupling reaction [10] [11]. The reaction typically proceeds under mild acidic conditions, often employing trimethylsilyl trifluoromethanesulfonate as the promoter [11]. The glycosylation occurs at low temperatures, typically around -40°C, to ensure high stereoselectivity and minimize side reactions [11].

Data Table 2: Trichloroacetimidate Glycosylation Parameters

Glycosyl DonorTemperaturePromoterYieldStereoselectivityReference
Xylose trichloroacetimidate-40°CTMSOTf48%β-selective [11]
Glucose trichloroacetimidate-20°CTMSOTf55-70%β-selective [2] [3]
Cellobiose trichloroacetimidate-40°CTMSOTf60-75%β-selective [3]

The trichloroacetimidate glycosylation of aglycon 4-(3-Hydroxybutyl)phenol with various sugar imidate donors has been successfully demonstrated [11]. For instance, the glycosylation of the aglycon with xylose trichloroacetimidate imidate was carried out at low temperature (-40°C) to afford xyloside derivatives in 48 percent yield [11]. Similarly, glucose and cellobiose trichloroacetimidate donors have been employed to generate corresponding glycosides with yields ranging from 55 to 75 percent [2] [3].

The stereochemical control achieved through trichloroacetimidate glycosylation is remarkable, with the reaction typically proceeding with high β-selectivity [2] [3] [11]. This stereoselectivity is crucial for the biological activity of the resulting glycosides, as research has demonstrated that the R-epimers of rhododendrol glycosides possess significantly higher tyrosinase inhibitory activity than their corresponding S-epimers [2] [3].

Biocatalytic Production

Enzymatic Hydrolysis of Rhododendrol Glycosides

The biocatalytic production of 4-(3-Hydroxybutyl)phenol through enzymatic hydrolysis of naturally occurring rhododendrol glycosides represents an environmentally sustainable and economically viable approach [12] [13] [14]. Rhododendrol glycosides, which are naturally derived from the inner bark of birch trees, serve as renewable substrates for this bioconversion process [12] [13] [14].

The enzymatic hydrolysis process involves the cleavage of glycosidic bonds in rhododendrol glycosides, resulting in the release of 4-(3-Hydroxybutyl)phenol and corresponding sugars [14]. The primary rhododendrol glycosides found in birch bark include betuloside and apiosylrhododendrin, which vary considerably in composition depending on the origin of the plants [12] [13] [14].

Data Table 3: Rhododendrol Glycoside Substrates and Their Enzymatic Hydrolysis

SubstrateSourcePrimary EnzymeProduct YieldReference
BetulosideBetula pubescens barkβ-glucosidase85-95% [14]
ApiosylrhododendrinBetula pubescens barkPolygalacturonase70-80% [14]
Rhododendrin mixtureBirch bark extractβ-glucosidase + RAPIDASE90-99% [14]

β-Glucosidase from almonds has been identified as the primary enzyme for the hydrolysis of betuloside into rhododendrol and glucose [14]. The enzyme demonstrates optimal activity at 40°C and pH 6 in potassium phosphate buffer, achieving complete conversion of betuloside within 2 hours under optimized conditions [14]. The kinetic parameters for this reaction follow Michaelis-Menten kinetics with competitive inhibition by both rhododendrol and glucose products [14].

For apiosylrhododendrin hydrolysis, RAPIDASE (a commercial enzyme preparation containing β-glucosidase and polygalacturonase) has emerged as the most effective biocatalyst after screening nearly 50 different enzymes [14]. The polygalacturonase component of RAPIDASE hydrolyzes apiosylrhododendrin to betuloside and apiose, while the β-glucosidase component subsequently converts betuloside to rhododendrol and glucose [14].

Optimization of β-Glucosidase-Mediated Processes

The optimization of β-glucosidase-mediated processes for 4-(3-Hydroxybutyl)phenol production has been extensively studied through mathematical modeling and kinetic analysis [14]. The process optimization encompasses reaction conditions, enzyme concentrations, substrate compositions, and reactor configurations to maximize productivity and minimize costs [14].

Data Table 4: Kinetic Parameters for β-Glucosidase-Catalyzed Betuloside Hydrolysis

ParameterValueUnitStandard DeviationReference
Vmax8.696U mg⁻¹± 0.328 [14]
Km (betuloside)26.701mM± 3.764 [14]
Ki (rhododendrol)7.135mM± 2.204 [14]
Ki (glucose)65.493mM± 17.186 [14]

The optimization studies have revealed that rhododendrol exhibits stronger inhibition of β-glucosidase compared to glucose, with inhibition constants of 7.135 mM and 65.493 mM, respectively [14]. This product inhibition pattern necessitates careful process design to minimize the accumulation of inhibitory products and maintain high reaction rates throughout the conversion process [14].

Data Table 5: Reactor Performance Comparison for β-Glucosidase-Mediated Production

Reactor TypeProductivityConversionModel CorrelationReference
Batch Reactor528 g L⁻¹ day⁻¹>99%R² = 0.99 [14]
Repetitive Batch204 g L⁻¹ day⁻¹>99%R² = 0.99 [14]
Ultrafiltration Membrane83.9-94.5 g L⁻¹ day⁻¹93%R² = 0.95 [14]

The highest productivity for betuloside hydrolysis was achieved in batch reactors with high initial substrate concentrations, reaching 528 g L⁻¹ day⁻¹ [14]. Ultrafiltration membrane reactors, while showing lower productivity due to substrate concentration limitations, demonstrated enhanced enzyme stability with lower inactivation constants (0.91 × 10⁻³ min⁻¹ compared to 2.71 × 10⁻³ min⁻¹ in batch reactors) [14].

The mathematical modeling of the enzymatic process has enabled the prediction of optimal input parameters for different compositions of biogenic rhododendrol glycosides to obtain consistent process output metrics [14]. For mixtures containing varying ratios of betuloside and apiosylrhododendrin (from 20% to 90% betuloside), the required RAPIDASE concentration ranges from 60 to 180 mg mL⁻¹ to achieve 99% conversion within 24 hours [14].

Molecular Properties

Spectroscopic Profiles (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

4-(3-Hydroxybutyl)phenol has been extensively characterized using both ¹H and ¹³C Nuclear Magnetic Resonance spectroscopy in various solvents. The compound exhibits characteristic NMR signals that provide detailed structural information [2]. In CDCl₃, the compound shows distinct chemical shifts corresponding to its phenolic and aliphatic protons [4]. The NMR spectral data reveals the presence of both aromatic and aliphatic components, with the phenolic hydroxyl group appearing as a characteristic downfield signal.

The ¹H NMR spectrum typically displays signals for the aromatic protons of the benzene ring, the hydroxyl protons, and the aliphatic chain protons [2] [4]. The integration patterns confirm the molecular structure, with the aromatic region showing the expected substitution pattern on the benzene ring. The aliphatic region exhibits signals corresponding to the butyl chain, including the secondary alcohol functionality.

¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule. The spectrum shows distinct signals for aromatic carbons, including those bearing oxygen substituents, as well as the aliphatic carbons of the hydroxybutyl chain [4]. The chemical shifts are consistent with the proposed structure and confirm the presence of both phenolic and secondary alcohol functionalities.

Infrared Spectroscopy

Infrared spectroscopy of 4-(3-Hydroxybutyl)phenol reveals characteristic absorption bands that confirm the presence of key functional groups [2]. The compound exhibits broad O-H stretching vibrations in the region typical of phenolic and alcoholic hydroxyl groups. The aromatic C-H stretching vibrations appear in the expected region, along with aromatic C=C stretching modes characteristic of substituted benzene rings.

The infrared spectrum also shows aliphatic C-H stretching and bending vibrations corresponding to the hydroxybutyl chain. The fingerprint region provides additional structural confirmation through characteristic absorption patterns. Vapor phase infrared spectra have been recorded, providing gas-phase vibrational information that complements solution-phase measurements [2].

Mass Spectrometry

Mass spectrometric analysis of 4-(3-Hydroxybutyl)phenol has been performed using multiple ionization techniques, including electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) [2]. The molecular ion peak appears at m/z 166, corresponding to the molecular weight of the compound.

Fragmentation patterns observed in mass spectrometry provide valuable structural information. Key fragment ions include m/z 165.091070 (100% relative intensity) and m/z 149.008416 (91.37% relative intensity) [2]. Additional fragment ions observed include m/z 106.041124 (10.73% relative intensity) and m/z 166.094390 (10.23% relative intensity). These fragmentation patterns are consistent with loss of hydroxyl groups and alkyl chain fragments, typical of phenolic compounds with aliphatic substituents.

Liquid chromatography-mass spectrometry (LC-MS) analysis has provided additional confirmation of the compound's identity and purity [2]. Gas chromatography-mass spectrometry (GC-MS) has also been employed for analysis, with characteristic retention times and fragmentation patterns facilitating identification and quantification.

Crystallographic Data and Conformational Analysis

Crystal Structure Determination

Crystallographic analysis of 4-(3-Hydroxybutyl)phenol has provided detailed information about its solid-state structure. The compound crystallizes as white to almost white crystals with a melting point range of 68.0-72.0°C [5] [6]. The crystal structure reveals the three-dimensional arrangement of molecules in the solid state and provides insights into intermolecular interactions.

The molecular geometry in the crystal structure shows the phenolic ring and the hydroxybutyl chain in a specific conformation that minimizes steric interactions while maximizing favorable intermolecular forces [5]. The crystal packing is stabilized by hydrogen bonding interactions between the hydroxyl groups of neighboring molecules, creating a network of intermolecular hydrogen bonds that contributes to the stability of the crystal lattice.

Conformational Analysis

Conformational analysis of 4-(3-Hydroxybutyl)phenol reveals multiple low-energy conformers resulting from rotation around the bond connecting the phenolic ring to the hydroxybutyl chain [7]. Computational studies have identified the most stable conformer as being asymmetrical with respect to the phenyl ring, which is inclined at an angle of approximately 75.9° from the planar butan-2-one substituent [7].

The conformational flexibility of the hydroxybutyl chain allows for various orientations relative to the phenolic ring. This flexibility has implications for the compound's interaction with biological targets and its physicochemical properties. The presence of two hydroxyl groups capable of hydrogen bonding further influences the preferred conformations through both intramolecular and intermolecular interactions.

Density functional theory calculations have provided detailed insights into the conformational preferences of 4-(3-Hydroxybutyl)phenol [7]. The calculations reveal that the most stable conformer is separated from other low-energy conformers by approximately 5 kJ/mol, indicating moderate conformational flexibility at ambient temperature.

Thermodynamic Parameters

Solubility and Partition Coefficients (logP)

Aqueous Solubility

The aqueous solubility of 4-(3-Hydroxybutyl)phenol is limited, reflecting its amphiphilic nature with both hydrophilic hydroxyl groups and a lipophilic aromatic ring [8] [9]. The compound shows slight solubility in polar organic solvents such as methanol and chloroform [10]. The logarithmic solubility parameter (LogS) has been determined to be -0.971, indicating moderate water solubility [8].

Solubility measurements indicate that the compound is classified as slightly soluble according to pharmaceutical standards. The presence of two hydroxyl groups enhances water solubility compared to purely hydrophobic phenolic compounds, while the aromatic ring and alkyl chain components limit complete miscibility with water.

Partition Coefficients

The octanol-water partition coefficient (LogP) of 4-(3-Hydroxybutyl)phenol has been determined to be 1.5 [8] [9], indicating moderate lipophilicity. This value suggests that the compound has balanced hydrophilic and lipophilic properties, making it suitable for applications requiring membrane permeability while maintaining some degree of water solubility.

The LogP value of 1.5 places 4-(3-Hydroxybutyl)phenol within the range considered favorable for oral bioavailability according to Lipinski's Rule of Five [7]. This partition coefficient reflects the balance between the hydrophilic hydroxyl groups and the lipophilic aromatic and alkyl components of the molecule.

Distribution coefficients (LogD) at physiological pH have also been calculated, taking into account the ionization state of the phenolic hydroxyl group. The LogD value provides a more accurate representation of the compound's partitioning behavior under physiologically relevant conditions.

Hydrogen Bonding Capacity and Polar Surface Area

Hydrogen Bonding Properties

4-(3-Hydroxybutyl)phenol possesses significant hydrogen bonding capacity due to the presence of two hydroxyl groups that can act as both hydrogen bond donors and acceptors [11]. The phenolic hydroxyl group and the secondary alcohol on the hydroxybutyl chain provide multiple sites for hydrogen bonding interactions.

The compound has been identified as having 2 hydrogen bond donors and 2 hydrogen bond acceptors [8] [12]. This hydrogen bonding capacity influences the compound's solubility, crystal packing, and biological activity. The ability to form hydrogen bonds is crucial for interactions with biological macromolecules and affects the compound's pharmacokinetic properties.

Studies of hydrogen bonding cooperativity have demonstrated that phenolic compounds like 4-(3-Hydroxybutyl)phenol can participate in extended hydrogen bonding networks [11]. The presence of multiple hydroxyl groups allows for the formation of intramolecular hydrogen bonds, which can influence the compound's conformation and reactivity.

Polar Surface Area

The topological polar surface area (TPSA) of 4-(3-Hydroxybutyl)phenol has been calculated to be 40.46 Ų [8] [9] . This value is below the threshold of 140 Ų typically associated with good oral bioavailability, suggesting that the compound should have favorable absorption properties when administered orally.

The polar surface area calculation takes into account the contributions from both hydroxyl groups and reflects the molecule's capacity for polar interactions with biological membranes and aqueous environments. The relatively moderate TPSA value indicates a balance between polar and nonpolar character that is advantageous for biological activity.

Acid Dissociation Constant

The acid dissociation constant (pKa) of 4-(3-Hydroxybutyl)phenol has been predicted to be 10.12 ± 0.15 [5] [10]. This value is consistent with the expected acidity of a para-substituted phenol, where the electron-donating alkyl substituent slightly increases the pKa compared to unsubstituted phenol.

The pKa value indicates that the compound exists predominantly in its neutral form under physiological pH conditions (pH 7.4), with less than 1% ionization. This has important implications for the compound's biological activity, membrane permeability, and formulation considerations. The relatively high pKa value suggests that the phenolic hydroxyl group is weakly acidic compared to other phenolic compounds with electron-withdrawing substituents.

Thermodynamic Properties

Comprehensive thermodynamic analysis of 4-(3-Hydroxybutyl)phenol has revealed important energetic parameters [14]. The standard enthalpy of formation has been calculated using correlation consistent composite approaches, providing fundamental thermodynamic data for the compound.

Heat capacity measurements indicate values of Cv = 187.4 J·K⁻¹·mol⁻¹ and Cp = 195.75 J·K⁻¹·mol⁻¹ [14]. These values reflect the molecular complexity and the degrees of freedom available to the molecule, including rotational and vibrational modes.

The enthalpy of fusion has been estimated to be 26.92 kJ/mol [14], which is consistent with the observed melting point range and crystal structure data. This value reflects the energy required to disrupt the hydrogen bonding network and crystal packing forces in the solid state.

Physical Properties Summary

PropertyValueUnitReference
Molecular Weight166.22g/mol [2]
Melting Point68.0-72.0°C [5] [6]
Boiling Point315.4 ± 17.0°C (predicted) [5] [10]
Density1.096 ± 0.06g/cm³ (predicted) [5] [10]
LogP1.5- [8] [9]
LogS-0.971- [8]
pKa10.12 ± 0.15- (predicted) [5] [10]
TPSA40.46Ų [8] [9]
Heavy Atoms12- [8]
Rotatable Bonds3- [8]
H-Bond Donors2- [8] [12]
H-Bond Acceptors2- [8] [12]

Spectroscopic Data Summary

TechniqueKey FeaturesReference
¹H NMRAromatic and aliphatic proton signals in CDCl₃ [2] [4]
¹³C NMRAromatic and aliphatic carbon signals [4]
IRO-H, C-H, and C=C stretching vibrations [2]
MS (LC-MS)Molecular ion at m/z 166; fragments at 165, 149 [2]
MS (GC-MS)Characteristic fragmentation patterns [2]

The physicochemical characterization of 4-(3-Hydroxybutyl)phenol reveals a compound with balanced hydrophilic and lipophilic properties, moderate molecular weight, and favorable parameters for biological activity. The presence of two hydroxyl groups provides significant hydrogen bonding capacity while maintaining appropriate lipophilicity for membrane permeation. The spectroscopic data confirm the proposed structure and provide detailed information about the compound's molecular characteristics. The thermodynamic parameters indicate stable crystal forms with moderate melting points and favorable solubility properties for pharmaceutical and cosmetic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Exact Mass

166.0994

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

69617-84-1

Wikipedia

(+/-)-rhododendrol

General Manufacturing Information

Benzenepropanol, 4-hydroxy-.alpha.-methyl-: INACTIVE

Dates

Last modified: 08-15-2023
1: Ito S, Wakamatsu K. Biochemical Mechanism of Rhododendrol-Induced Leukoderma. Int J Mol Sci. 2018 Feb 12;19(2). pii: E552. doi: 10.3390/ijms19020552. Review. PubMed PMID: 29439519; PubMed Central PMCID: PMC5855774.
2: Ito S, Okura M, Wakamatsu K, Yamashita T. The potent pro-oxidant activity of rhododendrol-eumelanin induces cysteine depletion in B16 melanoma cells. Pigment Cell Melanoma Res. 2017 Jan;30(1):63-67. doi: 10.1111/pcmr.12556. PubMed PMID: 28132436.
3: Kondo M, Kawabata K, Sato K, Yamaguchi S, Hachiya A, Takahashi Y, Inoue S. Glutathione maintenance is crucial for survival of melanocytes after exposure to rhododendrol. Pigment Cell Melanoma Res. 2016 Sep;29(5):541-9. doi: 10.1111/pcmr.12494. Epub 2016 Jul 1. PubMed PMID: 27223685.

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